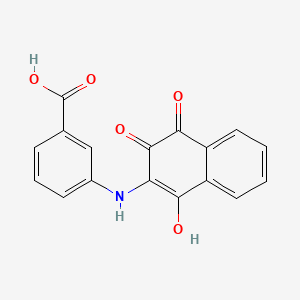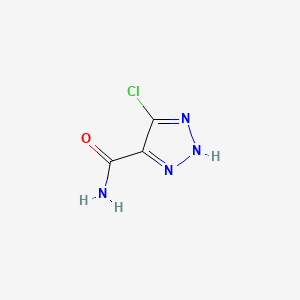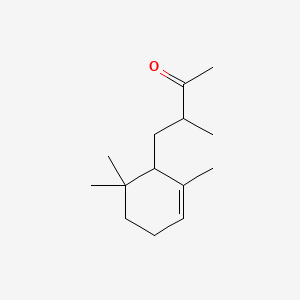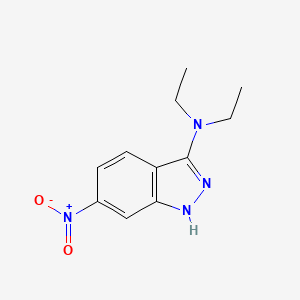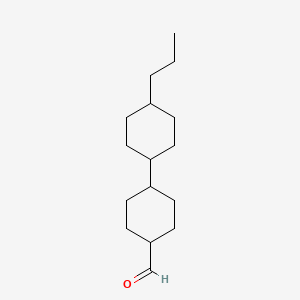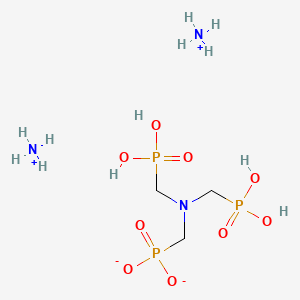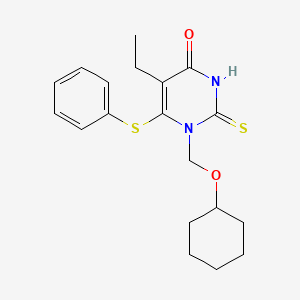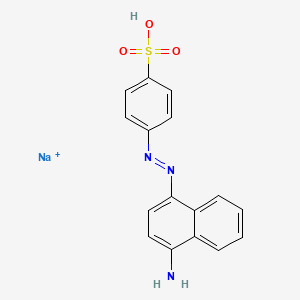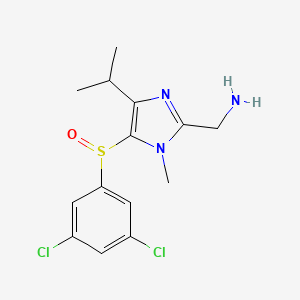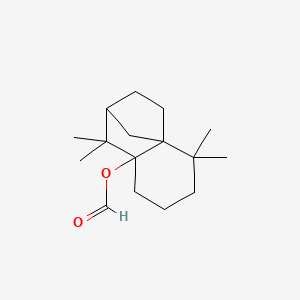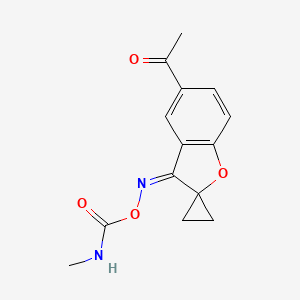
Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 3-(O-((methylamino)carbonyl)oxime), (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5975017 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of BRN 5975017 involves several synthetic routes and reaction conditions. The most common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound . This technique is essential for ensuring the purity and consistency of BRN 5975017, especially when used in research and industrial applications.
Chemical Reactions Analysis
BRN 5975017 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of specific functional groups and ring structures. Common reagents used in these reactions include solvents, catalysts, and other chemical agents that facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the compound’s core structure.
Scientific Research Applications
BRN 5975017 has a wide range of scientific research applications In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies In biology, BRN 5975017 is employed in the study of biochemical pathways and molecular interactionsIndustrially, BRN 5975017 is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of BRN 5975017 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .
Comparison with Similar Compounds
BRN 5975017 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous functional groups or ring structures, which may exhibit comparable reactivity and applications. BRN 5975017 stands out due to its specific interactions and the breadth of its applications in various scientific fields .
Conclusion
BRN 5975017 is a versatile and valuable compound with significant potential in chemistry, biology, medicine, and industry. Its unique properties and interactions make it a subject of ongoing research and development, promising new insights and applications in the future.
Properties
CAS No. |
95449-93-7 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
[(Z)-(5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C14H14N2O4/c1-8(17)9-3-4-11-10(7-9)12(14(19-11)5-6-14)16-20-13(18)15-2/h3-4,7H,5-6H2,1-2H3,(H,15,18)/b16-12- |
InChI Key |
HHPIHVSPPKWTCJ-VBKFSLOCSA-N |
Isomeric SMILES |
CC(=O)C1=CC\2=C(C=C1)OC3(/C2=N\OC(=O)NC)CC3 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(C2=NOC(=O)NC)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



